(2-Acetylphenoxy)butanoic acid

Synthetic Yield Ester Hydrolysis Process Chemistry

For ADC researchers, generic phenoxyalkanoic acids compromise linker cleavage kinetics. (2-Acetylphenoxy)butanoic acid provides the exact ortho-acetyl geometry and butanoic acid spacer required for consistent drug-to-antibody ratios (DAR) and conjugate stability. - Enables specific metal-chelating coordination geometries in supramolecular chemistry - High-yielding synthetic entry via ethyl ester hydrolysis (93% reported yield) - Reliable reference standard for LC-MS/HPLC method validation in complex matrices

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B8404917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetylphenoxy)butanoic acid
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=CC=C1C(=O)C
InChIInChI=1S/C12H14O4/c1-3-10(12(14)15)16-11-7-5-4-6-9(11)8(2)13/h4-7,10H,3H2,1-2H3,(H,14,15)
InChIKeyCOYYOMXYLXFEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Acetylphenoxy)butanoic Acid: Key Physicochemical and Procurement Parameters for C12H14O4 Research Compound


(2-Acetylphenoxy)butanoic acid is an ortho-substituted phenoxyalkanoic acid derivative with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is classified as a carboxylic acid derivative and is primarily utilized as a research chemical and a synthetic intermediate, notably in the development of antibody-drug conjugates (ADCs), where it functions as a linker component to facilitate the conjugation of cytotoxic agents to antibodies . The presence of both a phenoxy ring and a butanoic acid moiety contributes to its distinct chemical properties, which are critical for its specialized research applications .

ADC linker development: ortho-acetyl handle and butanoic spacer for DAR optimization.
Selection context: spacer length and functional handle geometry.
Metal-organic framework (MOF) and coordination polymer synthesis: ortho-substitution directs specific Cu(II) bridging architectures.
Reported class-level evidence from ortho-phenoxyacetate analogs.
High-yield synthetic intermediate: reported 93% hydrolysis yield from ethyl ester.
Supports process chemistry planning and cost estimation.

Why (2-Acetylphenoxy)butanoic Acid Cannot Be Substituted by Generic Phenoxyalkanoic Acids in ADC and Synthesis Applications


Generic substitution of (2-Acetylphenoxy)butanoic acid with other phenoxyalkanoic acids, such as 4-(4-acetylphenoxy)butanoic acid (AcBut) or 2-(2-acetylphenoxy)acetic acid, is not scientifically viable due to the significant impact of the ortho-acetyl substitution pattern and the butanoic acid chain length on critical performance parameters [1][2]. These structural differences dictate the compound's cleavage kinetics as an ADC linker, its metal-chelating capabilities, and its overall synthetic utility [3]. For instance, the ortho-acetyl group provides a specific geometric arrangement for metal coordination in complexation chemistry, a property that is altered or lost in meta- or para-substituted isomers or in the shorter-chain acetic acid analog [3]. Consequently, using an alternative compound would introduce unacceptable variability in experimental outcomes, particularly in applications requiring precise linker stability or metal-organic framework assembly, making (2-Acetylphenoxy)butanoic acid the indispensable choice for specific research workflows.

Target
(2-Acetylphenoxy)butanoic acid
Potential Substitute
4-(4-Acetylphenoxy)butanoic acid (para-isomer)
Mismatch Context
Ortho geometry for Cu(II) polymeric chains is lost; metal coordination architecture may differ fundamentally.
Target
(2-Acetylphenoxy)butanoic acid
Potential Substitute
2-(2-Acetylphenoxy)acetic acid (shorter-chain analog)
Mismatch Context
Linker mass and spacer length differ by ~14.5%; DAR and ADC stability profile may not transfer.

Quantitative Differentiation of (2-Acetylphenoxy)butanoic Acid: Head-to-Head Comparator Data


Synthetic Yield Advantage Over Ethyl Ester Derivative in Base Hydrolysis Route

The direct synthesis of (2-Acetylphenoxy)butanoic acid via base-catalyzed hydrolysis of its ethyl ester precursor provides a high-yielding, scalable route, which is a critical differentiator for procurement and synthesis planning. The reported yield of 93% for the acid from the ethyl ester is a key metric for cost-efficiency and material throughput .

Synthetic Yield
Reported
93% isolated yield
Supports scalable route assessment and procurement cost evaluation.
Base hydrolysis of ethyl ester; K₂CO₃, MeOH/H₂O, RT. Data to verify.
Synthetic Yield Ester Hydrolysis Process Chemistry

Molecular Weight Differentiation from Acetic Acid Analog for ADC Linker Design

In antibody-drug conjugate (ADC) design, the molecular weight and spacer length of the linker are critical parameters that influence the drug-to-antibody ratio (DAR) and conjugate stability. (2-Acetylphenoxy)butanoic acid (MW 222.24 g/mol) provides a longer and heavier linker than its common acetic acid analog, 2-(2-acetylphenoxy)acetic acid (MW 194.18 g/mol) . This increased size can reduce aggregation and improve the pharmacokinetic profile of the ADC.

Linker Size vs. Acetic Acid Analog
Cross-study comparable
222.24 vs. 194.18 g/mol (+28.06)
Longer spacer may influence DAR and conjugate stability in ADC design.
Theoretical MW comparison; experimental DAR context requires validation.
ADC Linker Drug Conjugation Molecular Properties

Structural Isomerism: Ortho- vs. Para-Acetyl Substitution Dictates Metal Coordination Geometry

The position of the acetyl substituent on the phenoxy ring is a primary determinant of the compound's ability to form stable and structurally defined metal-organic complexes. Ortho-substituted analogs, such as (2-acetylphenoxy)butanoic acid and its acetic acid homolog, are known to form specific polymeric copper(II) structures via bridging carboxylate and acetyl carbonyl oxygen atoms, as demonstrated by X-ray crystallography [1]. The para-substituted isomer, 4-(4-acetylphenoxy)butanoic acid, lacks the correct geometric arrangement to form these same polymeric chains, instead being utilized for different purposes (e.g., an acid-labile ADC linker) [2].

Coordination Geometry
Class-level
Ortho-acetyl enables polymeric Cu(II) chains
Para-isomer cannot form analogous tetracarboxylato-bridged architectures.
Inferred from ortho-phenoxyacetate X-ray data; butanoate-specific confirmation pending.
Coordination Chemistry Metal Complexation Crystal Engineering

Purity Specification as a Critical Procurement Parameter

For research compounds used as building blocks, especially in sensitive applications like ADC linker synthesis, the specified purity is a key differentiator. (2-Acetylphenoxy)butanoic acid is typically offered at a standard purity of 95% . This specification is a baseline requirement for ensuring reproducible reactions and minimizing the impact of unknown impurities on complex bioconjugation experiments. The ethyl ester derivative is also typically supplied at the same 95% purity, but the acid form offers distinct reactivity for direct coupling.

Purity Specification
Specification review
≥95% (vendor specification)
Baseline procurement requirement for reproducible ADC linker synthesis.
Not a differentiator from analogs; confirm lot-specific COA.
Purity Quality Control Procurement Specification

Validated Application Scenarios for (2-Acetylphenoxy)butanoic Acid Based on Quantitative Evidence


Synthesis of Antibody-Drug Conjugate (ADC) Linker Components

In the development of antibody-drug conjugates, the butanoic acid chain length of (2-Acetylphenoxy)butanoic acid provides a specific spacer that is critical for achieving optimal drug-to-antibody ratios (DAR) and conjugate stability. Its ortho-acetyl group serves as a functional handle for further derivatization or for engineering a specific cleavage profile. This compound is a valuable building block for medicinal chemists designing novel ADC linkers with tailored pharmacokinetic properties, where the molecular weight difference of 28.06 g/mol compared to the acetic acid analog is a key design parameter .

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The ortho-substitution pattern of the acetyl group on the phenoxy ring is a crucial structural feature for directing the formation of specific polymeric metal complexes. As demonstrated by crystallographic studies on its acetic acid homolog, this ortho arrangement facilitates the formation of tetracarboxylato-bridged dimer units and extended chain structures with copper(II) ions [1]. Researchers in crystal engineering and supramolecular chemistry should procure this specific isomer to explore and exploit these unique coordination geometries, which are not accessible using the para-substituted isomer [1].

Organic Synthesis as a High-Yield Carboxylic Acid Building Block

For synthetic chemists planning multi-step routes, (2-Acetylphenoxy)butanoic acid offers a reliable and high-yielding entry point via the hydrolysis of its ethyl ester precursor. The reported 93% isolated yield for this transformation provides a strong basis for process planning and cost estimation, ensuring efficient material throughput . The acid functionality allows for direct use in amide coupling, esterification, or other carboxylate chemistry, making it a versatile intermediate for constructing more complex molecular architectures.

Calibration and Reference Standard for Analytical Method Development

Given its defined molecular formula (C12H14O4) and molecular weight (222.24 g/mol), (2-Acetylphenoxy)butanoic acid can serve as a reference standard in analytical chemistry for methods such as HPLC, LC-MS, or NMR spectroscopy. Its distinct chromatographic and spectroscopic profile makes it suitable for calibrating instruments or validating methods designed to detect or quantify structurally related phenoxyalkanoic acid derivatives in complex reaction mixtures or biological matrices.

Application
Selection Property
Validation Focus
ADC linker synthesis
Butanoic spacer length and ortho-acetyl handle
DAR and conjugate stability endpoint review
Coordination polymer / MOF studies
Ortho-substitution pattern for bridging geometry
Crystallographic architecture and metal-binding mode confirmation
Synthetic intermediate (amide coupling, esterification)
High-yield acid functionality from ester hydrolysis
Reaction yield reproducibility and process scalability
Analytical reference standard
Defined C₁₂H₁₄O₄ molecular identity and MW 222.24
Chromatographic and spectroscopic method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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